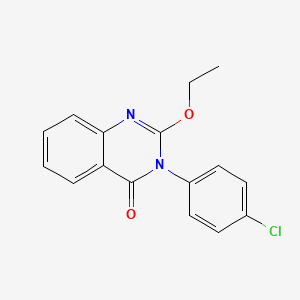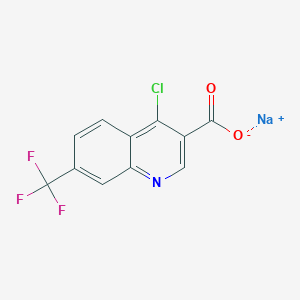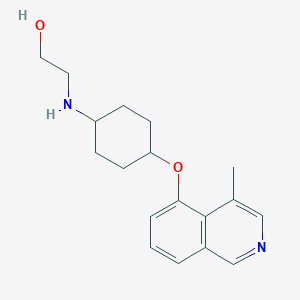![molecular formula C14H11Cl2N3 B11833188 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. For example, a method involving the condensation of a compound shown in formula II with a methylene reagent under the action of a catalyst, followed by addition condensation cyclization and elimination reactions, has been developed. This method is noted for its high yield, selectivity, and minimal side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and copper for mediation. Conditions often involve organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) due to the compound’s solubility in these solvents .
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, tailored for specific applications such as kinase inhibitors in medicinal chemistry .
Applications De Recherche Scientifique
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed in scientific research due to its versatile structure. Its applications include:
Medicinal Chemistry: As a scaffold for developing potent kinase inhibitors, including candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Organic Synthesis: Used as a building block in the synthesis of complex organic compounds.
Materials Science: Its electronic properties make it suitable for developing novel materials such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a kinase inhibitor, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and used as a scaffold for developing CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in the development of kinase inhibitors.
Uniqueness
What sets 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of selective kinase inhibitors with enhanced efficacy and reduced off-target effects .
Propriétés
Formule moléculaire |
C14H11Cl2N3 |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3 |
Clé InChI |
VVFHRCVJCUDXNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


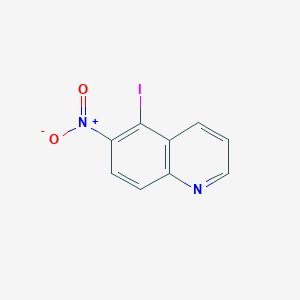
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)


![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)

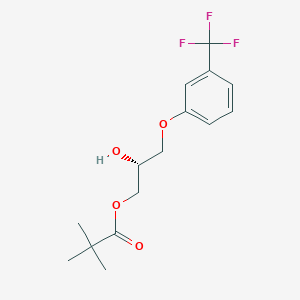
![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)
